

Protocol for Purification of Recombinant O-acetylserine (thiol) lyase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: O-Acetylserine

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Application Note

Introduction

O-acetylserine (thiol) lyase (OAS-TL), also known as cysteine synthase, is a key enzyme in the cysteine biosynthesis pathway.[1][2][3] It catalyzes the final step in this pathway, the conversion of **O-acetylserine** (OAS) and sulfide into L-cysteine and acetate.[3] This pyridoxal 5'-phosphate (PLP) dependent enzyme is crucial for the assimilation of inorganic sulfur into an organic form.[3][4] Due to its central role in sulfur metabolism and the synthesis of a vital amino acid, OAS-TL is a significant subject of research in biochemistry, molecular biology, and drug development. The purification of recombinant OAS-TL is essential for its detailed characterization, including structural studies, kinetic analysis, and inhibitor screening. This document provides a detailed protocol for the expression and purification of recombinant OAS-TL.

Principle of the Method

The protocol describes the overexpression of recombinant **O-acetylserine** (thiol) lyase in *Escherichia coli* and its subsequent purification. Two primary strategies are presented: a single-step affinity chromatography method for tagged proteins and a multi-step chromatographic approach for untagged, native proteins. The choice of method depends on the specific research requirements, such as the need for a native-like enzyme or high purity for structural studies.

I. Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the purification of various OAS-TL isoforms.

Table 1: Purification of Recombinant OAS-TL from *Arabidopsis thaliana*

Purification Step	Total Protein (mg)	Total Activity (U)	Specific Activity (U/mg)	Yield (%)	Purification Fold
Crude Extract	250	1500	6	100	1
Ammonium Sulfate Precipitation	120	1350	11.25	90	1.88
Anion Exchange Chromatography	30	1200	40	80	6.67
Size Exclusion Chromatography	10	900	90	60	15

Note: Data are representative and may vary based on expression levels and specific experimental conditions.

Table 2: Kinetic Properties of Purified OAS-TL Isoforms

Isoform	Organism	Specific Activity ($\mu\text{mol}/\text{min}/\text{mg}$)	Km (Sulfide) (μM)	Km (OAS) (mM)
OAS-TL A (cytosolic)	Arabidopsis thaliana	900	3-6	0.31-0.69
OAS-TL B (plastidic)	Arabidopsis thaliana	550	3-6	0.31-0.69
OAS-TL C (mitochondrial)	Arabidopsis thaliana	550	3-6	0.31-0.69
Chloroplastic isoform	Spinach	Not specified	250	1.3
OASS-B	Escherichia coli	Not specified	Not specified	Not specified
Isoenzymes A, B, C	Datura innoxia	870-893	Not specified	Not specified

Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

II. Experimental Protocols

A. Expression of Recombinant OAS-TL in E. coli

This protocol describes the induction of OAS-TL expression in a suitable E. coli strain.

Materials:

- E. coli strain (e.g., HMS 174 (DE3)) transformed with an OAS-TL expression vector.[\[5\]](#)
- Luria-Bertani (LB) medium.
- Ampicillin (or other appropriate antibiotic).
- Isopropyl β -D-1-thiogalactopyranoside (IPTG).
- Pyridoxine.

- Thiamine.

Procedure:

- Inoculate 50 mL of LB medium containing the appropriate antibiotic, 10 μ M pyridoxine, and 15 μ M thiamine with a single colony of transformed E. coli.[5]
- Incubate overnight at 37°C with shaking.
- Use the overnight culture to inoculate 1 L of LB medium with the same supplements.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.8.[5]
- Induce protein expression by adding IPTG to a final concentration of 1 mM.[5]
- Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- The cell pellet can be stored at -80°C or used immediately for purification.

B. Purification of His-tagged Recombinant OAS-TL

This protocol is suitable for OAS-TL constructs containing an affinity tag, such as a polyhistidine (His)-tag.

Materials:

- Lysis Buffer: 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 20 mM imidazole, 0.5 mM phenylmethanesulfonylfluoride (PMSF).[9]
- Wash Buffer: 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 80 mM imidazole.[9]
- Elution Buffer: 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 250 mM imidazole.
- Ni-NTA Agarose resin.

- Lysozyme.
- DNase I.

Procedure:

- Resuspend the cell pellet in Lysis Buffer (approximately 10 mL per gram of wet cell paste).
- Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I.
- Incubate on ice for 30 minutes.
- Lyse the cells by sonication on ice or by passing through a French pressure cell (1100 psi).
[\[9\]](#)[\[10\]](#)
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.[\[9\]](#)
- Equilibrate the Ni-NTA resin with Lysis Buffer.
- Load the clarified supernatant onto the equilibrated Ni-NTA column.
- Wash the column with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elute the His-tagged OAS-TL with Elution Buffer.
- Collect fractions and analyze by SDS-PAGE for purity.
- Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

C. Purification of Untagged Recombinant OAS-TL

This multi-step protocol is adapted for the purification of native, untagged OAS-TL.[\[5\]](#)

Materials:

- Lysis Buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 10 μ M PLP.

- Ammonium sulfate.
- Anion Exchange Buffer A: 20 mM Tris-HCl pH 8.0, 1 mM DTT.
- Anion Exchange Buffer B: 20 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT.
- Size Exclusion Buffer: 50 mM HEPES-NaOH pH 7.5, 150 mM NaCl, 1 mM DTT.

Procedure:

- Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells as described in the previous protocol. Clarify the lysate by centrifugation.
- Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the clarified lysate to achieve 40-70% saturation while stirring on ice. Centrifuge to collect the precipitated protein. Resuspend the pellet in a minimal volume of Anion Exchange Buffer A.
- Anion Exchange Chromatography:
 - Load the resuspended protein onto an equilibrated anion exchange column (e.g., Q-Sepharose).
 - Wash the column with Anion Exchange Buffer A.
 - Elute the bound proteins with a linear gradient of NaCl from 0 to 1 M (using Anion Exchange Buffer B).
 - Collect fractions and assay for OAS-TL activity.
- Size Exclusion Chromatography:
 - Pool the active fractions from the anion exchange step and concentrate them.
 - Load the concentrated sample onto a size exclusion column (e.g., Superdex 200) equilibrated with Size Exclusion Buffer.[\[1\]](#)[\[11\]](#)
 - Elute the protein with Size Exclusion Buffer.

- Collect fractions and analyze by SDS-PAGE for purity.
- Purity and Storage: Pool the pure fractions, determine the protein concentration, and store at -80°C.

D. OAS-TL Activity Assay

This assay measures the production of cysteine.

Materials:

- Assay Buffer: 100 mM HEPES-NaOH pH 7.5, 2.5 mM DTT.[\[5\]](#)
- Substrate Solution 1: 10 mM **O-acetylserine** (OAS) (prepare fresh).[\[5\]](#)
- Substrate Solution 2: 5 mM Na₂S.[\[5\]](#)
- Stop Solution: 20% (w/v) Trichloroacetic acid (TCA).
- Ninhydrin Reagent.

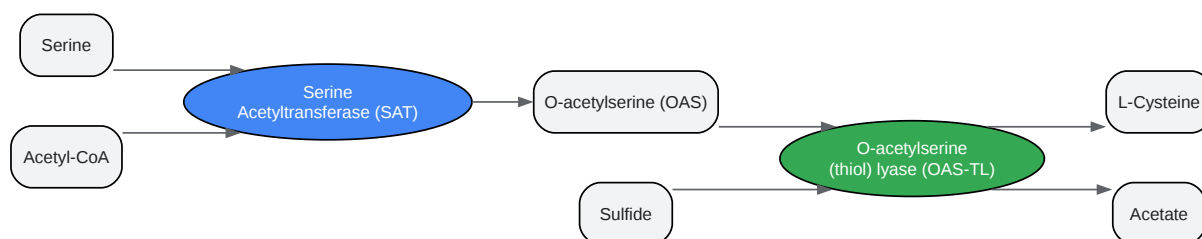
Procedure:

- In a microcentrifuge tube, combine 80 µL of Assay Buffer, 10 µL of Substrate Solution 2, and a small amount of purified enzyme (0.1-0.5 ng).
- Initiate the reaction by adding 10 µL of Substrate Solution 1.[\[5\]](#)
- Incubate at 25°C for 5-10 minutes.[\[5\]](#)
- Stop the reaction by adding 50 µL of Stop Solution.[\[5\]](#)
- Centrifuge at 12,500 x g to pellet any precipitate.[\[5\]](#)
- Quantify the cysteine in the supernatant using the ninhydrin method.

III. Visualizations

A. Cysteine Biosynthesis Pathway

The synthesis of cysteine is a critical step in assimilatory sulfate reduction.[4] **O-acetylserine** (thiol) lyase catalyzes the final reaction, combining **O-acetylserine** and sulfide.[3][5]

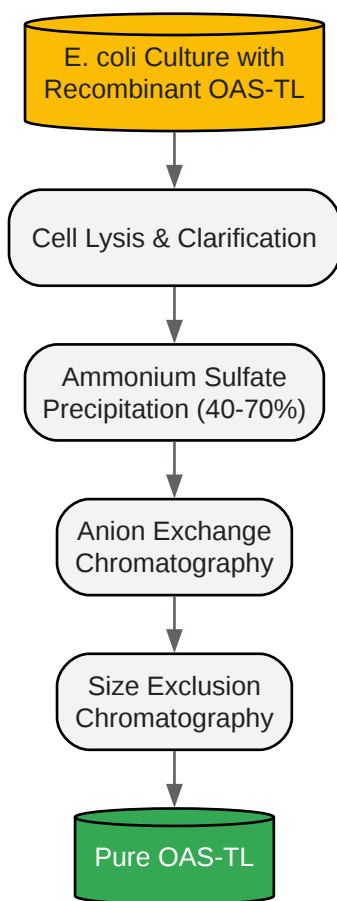


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Caption: Cysteine biosynthesis pathway.

B. Experimental Workflow for Untagged OAS-TL Purification

The purification of untagged OAS-TL typically involves multiple chromatographic steps to achieve high purity.



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Caption: Workflow for untagged protein purification.

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- To cite this document: BenchChem. [Protocol for Purification of Recombinant O-acetylserine (thiol) lyase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663856#protocol-for-purification-of-recombinant-o-acetylserine-thiol-lyase]

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